methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O8S and its molecular weight is 496.92. The purity is usually 95%.
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Scientific Research Applications
Ring Expansion and Rearrangement Studies
The study of ring expansion and rearrangement provides insights into the chemical behavior of tetrahydropyrimidine derivatives. For instance, "Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" undergoes rearrangement to give derivatives that further undergo acid-catalyzed ring contraction, showcasing the versatility of tetrahydropyrimidine compounds in synthetic chemistry (Bullock et al., 1972).
Antimicrobial Activity
The antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids reveals the potential of tetrahydropyrimidine derivatives in developing new antimicrobial agents. A series of compounds were synthesized and showed significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Synthesis and Biological Evaluation
The environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives showcases the application of tetrahydropyrimidine derivatives in medicinal chemistry. These compounds were evaluated for their antimicrobial activity, with certain derivatives showing potent antibacterial and antifungal properties. Further, ADMET parameters indicated good oral drug-like properties for these compounds (Tiwari et al., 2018).
Structural Insights and Inhibitor Potential
The structural characterization of dihydropyrimidine-5-carbonitrile derivatives provides valuable insights into their potential as dihydrofolate reductase inhibitors, a key target in anticancer and antimicrobial therapy. Molecular docking simulations assessed the inhibitory potential against the human enzyme, highlighting the relevance of tetrahydropyrimidine derivatives in drug design (Al-Wahaibi et al., 2021).
Thermodynamic Properties
The study of thermodynamic properties of tetrahydropyrimidine-5-carboxylic acid esters, including combustion energies, enthalpies of formation, and derivative analysis, contributes to a deeper understanding of the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Klachko et al., 2020).
Properties
IUPAC Name |
methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8S/c1-30-15-7-5-12(22)9-17(15)33(28,29)10-13-18(20(26)32-3)19(24-21(27)23-13)11-4-6-14(25)16(8-11)31-2/h4-9,19,25H,10H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFHUCJECMFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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